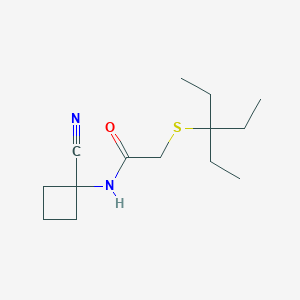
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential cognitive enhancing effects. CX717 is a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. The binding of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to the AMPA receptor results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide are primarily related to its ability to enhance the activity of the AMPA receptor. This results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its ability to enhance cognitive performance in both animals and humans, its well-established mechanism of action, and its availability in both pure form and as a commercial product. However, there are also several limitations to the use of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in lab experiments, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, including the development of more potent and selective positive allosteric modulators of the AMPA receptor, the investigation of the long-term effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide on cognitive performance and brain function, the exploration of the potential therapeutic applications of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in neurological and psychiatric disorders, and the investigation of the potential for N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to enhance the efficacy of other cognitive enhancers and treatments.
Synthesemethoden
The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide involves several steps, including the reaction of 1-cyanocyclobutane with ethyl 3-mercaptopentanoate, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with ammonia to yield N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide. The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been optimized to improve its yield and purity, and several modifications have been made to the original synthesis method.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been extensively studied for its potential cognitive enhancing effects in both animals and humans. In animal studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve learning and memory processes, as well as increase attention and wakefulness. In human studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve cognitive performance in healthy individuals and in individuals with cognitive impairments, such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-4-14(5-2,6-3)18-10-12(17)16-13(11-15)8-7-9-13/h4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJISAJGKRULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)SCC(=O)NC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
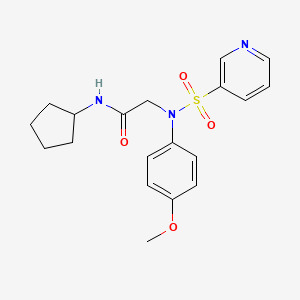
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)
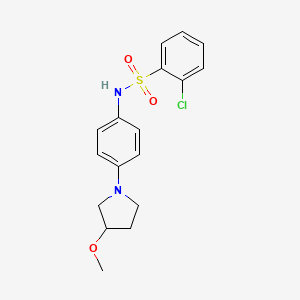
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2741318.png)
![1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2741320.png)
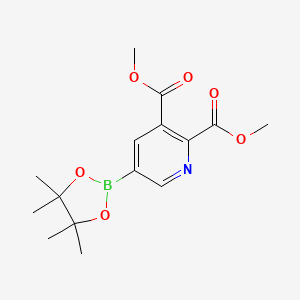
![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)
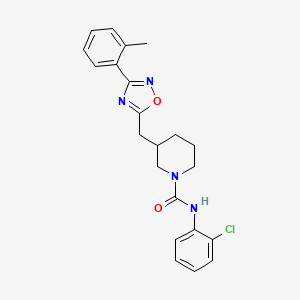
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)
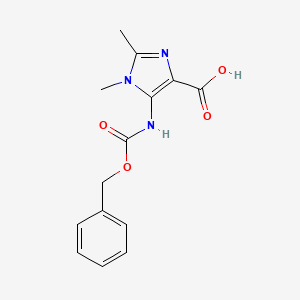

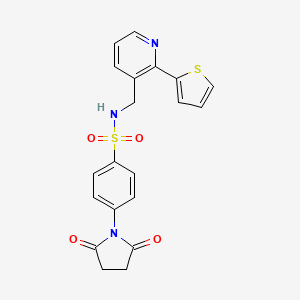
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)